1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate
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Overview
Description
1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including a tert-butyl ester, a methyl group, a fluoro substituent, and an oxoindoline moiety
Preparation Methods
The synthesis of 1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Spirocyclization: The indoline derivative is then subjected to spirocyclization with a suitable piperidine derivative to form the spirocyclic structure.
Functional Group Introduction: The tert-butyl ester, methyl group, and fluoro substituent are introduced through various functional group transformations, such as esterification, alkylation, and halogenation.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
Chemical Reactions Analysis
1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Substitution: The fluoro substituent can be replaced with other groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets . The fluoro substituent can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability .
Comparison with Similar Compounds
1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: This compound lacks the methyl group and has a different ester substituent.
tert-Butyl 6-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate: This compound lacks the fluoro substituent.
tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: This compound has a different ester substituent and lacks one of the carboxylate groups.
Properties
Molecular Formula |
C19H23FN2O5 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-O'-tert-butyl 6-O-methyl 4-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C19H23FN2O5/c1-18(2,3)27-17(25)22-7-5-19(6-8-22)14-12(20)9-11(15(23)26-4)10-13(14)21-16(19)24/h9-10H,5-8H2,1-4H3,(H,21,24) |
InChI Key |
XSAGBYFQXYAEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3F)C(=O)OC)NC2=O |
Origin of Product |
United States |
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